molecular formula C13H11FO3S B6374860 2-Fluoro-5-(3-methylsulfonylphenyl)phenol CAS No. 1261971-85-0

2-Fluoro-5-(3-methylsulfonylphenyl)phenol

Cat. No.: B6374860
CAS No.: 1261971-85-0
M. Wt: 266.29 g/mol
InChI Key: LMDFNDJPZVTSSU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methylsulfonylphenyl)phenol is a chemical compound with the molecular formula C13H11FO3S It is characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-methylsulfonylphenyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-methylsulfonylphenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine or methylsulfonyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Fluoro-5-(3-methylsulfonylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(3-methylsulfonylphenyl)phenol exerts its effects depends on its interaction with molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(3-methylsulfonylphenyl)phenol
  • 1-(3-Fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea

Uniqueness

2-Fluoro-5-(3-methylsulfonylphenyl)phenol is unique due to its specific structural features, such as the presence of both a fluorine atom and a methylsulfonyl group. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDFNDJPZVTSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684495
Record name 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-85-0
Record name 4-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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